Fenpyrazone
CAS No.: 1992017-55-6
Cat. No.: VC17987281
Molecular Formula: C22H22ClF3N4O6S
Molecular Weight: 562.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1992017-55-6 |
|---|---|
| Molecular Formula | C22H22ClF3N4O6S |
| Molecular Weight | 562.9 g/mol |
| IUPAC Name | [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-2-ethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C22H22ClF3N4O6S/c1-5-30-20(36-21(32)15-9-29(3)28-12(15)2)14(8-27-30)19(31)13-6-7-17(37(4,33)34)16(18(13)23)10-35-11-22(24,25)26/h6-9H,5,10-11H2,1-4H3 |
| Standard InChI Key | NWBFHIJKEYFVND-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C |
Introduction
Chemical Properties and Structural Innovation
Fenpyrazone belongs to the benzoylpyrazole chemical class, characterized by a fluorine-substituted aromatic core that enhances stability and bioactivity . Its molecular weight of 562.95 g/mol and polar functional groups (e.g., sulfonyl, chloro, and trifluoromethyl moieties) contribute to systemic translocation within plants . The compound’s unique structure avoids cross-resistance with acetolactate synthase (ALS) inhibitors, making it effective against ALS-resistant weeds like Digitaria sanguinalis (crabgrass) and Echinochloa crusgalli (barnyardgrass) .
Table 1: Key Chemical Properties of Fenpyrazone
| Property | Value |
|---|---|
| CAS Number | 1992017-55-6 |
| Molecular Formula | |
| Molecular Weight | 562.95 g/mol |
| Storage Conditions | 4°C |
| Recommended Field Dose | 90–135 g active ingredient/ha |
Mechanism of Action: Targeting HPPD Enzymes
Fenpyrazone inhibits HPPD, an enzyme critical in tyrosine catabolism and plastoquinone biosynthesis . By blocking HPPD, it disrupts carotenoid synthesis, leading to chlorophyll degradation (bleaching) and eventual weed desiccation. Symptoms manifest within 2–3 days, with complete weed death occurring in 5–7 days under optimal conditions . The speed of action varies with weed species, growth stage, and environmental factors such as temperature and light intensity .
Comparative studies with older HPPD inhibitors like topramezone highlight fenpyrazone’s broader spectrum, particularly against annual broadleaf weeds (e.g., Chenopodium album, Abutilon theophrasti) and grasses . Its fluorine substituent enhances binding affinity to HPPD, reducing the required field application rates by 30–50% compared to earlier inhibitors .
Weed Control Spectrum and Resistance Management
Fenpyrazone exhibits activity against 18 major weed species across 12 botanical families (Table 2). Field trials in Cameroon (2026) and Cambodia (2024) demonstrated 95–100% control of ALS-resistant Digitaria sanguinalis and Echinochloa crusgalli at 135 g/ha . Notably, it suppresses hard-to-control species such as Eleusine indica (goosegrass) and Conyza canadensis (horseweed), which have developed resistance to glyphosate and paraquat .
Table 2: Susceptible Weed Species to Fenpyrazone
| Grass Weeds | Broadleaf Weeds |
|---|---|
| Digitaria sanguinalis | Chenopodium album |
| Echinochloa crusgalli | Abutilon theophrasti |
| Eleusine indica | Amaranthus retroflexus |
| Panicum miliaceum | Xanthium strumarium |
Cross-resistance studies confirm no overlap with ALS, ACCase, or EPSPS inhibitors, positioning fenpyrazone as a rotational tool in resistance management programs .
Synthesis and Industrial Production Challenges
The synthesis of fenpyrazone involves a multistep process centered on constructing its benzoylpyrazole core. A 2023 patent (WO2024088280A1) describes a novel route to its intermediate, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid . Key challenges include:
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Low Selectivity in Bromination: Early steps suffer from byproduct formation, necessitating costly purification .
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Ultra-Low Temperature Requirements: Reactions using n-butyl lithium demand temperatures below -60°C, complicating scale-up .
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Impurity Formation: Hydroxylamine reactions with nitrile groups generate side products, reducing yields .
| Safener | Injury Reduction (%) |
|---|---|
| Cyclopropanesulfonamide | 58 |
| Isoxadifen-ethyl | 42 |
Comparative Analysis with Other HPPD Inhibitors
Fenpyrazone’s rapid action (2–3 days vs. 5–7 days for mesotrione) and lower application rates distinguish it from earlier HPPD inhibitors . Unlike topramezone, which is limited to corn, fenpyrazone shows promise in rice and sugarcane, pending further trials .
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